molecular formula C32H38N4O6S B6523765 4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide CAS No. 444184-77-4

4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B6523765
CAS No.: 444184-77-4
M. Wt: 606.7 g/mol
InChI Key: GBNYHGDFIDHZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups and structural motifs that are common in medicinal chemistry. These include a 1,3-benzodioxol-5-yl group, a quinazolinone group, and a cyclohexane carboxamide group .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could undergo hydrolysis or reduction, and the benzodioxole group could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups such as the amide group suggests that the compound might have good solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards of a compound depend on its structure and biological activity. Without more information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. This could involve testing the compound in various biological assays to determine its potential as a therapeutic agent .

Properties

IUPAC Name

4-[[2-[1-(1,3-benzodioxol-5-ylamino)-1-oxobutan-2-yl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O6S/c1-2-28(30(38)34-22-13-14-26-27(16-22)42-19-41-26)43-32-35-25-8-4-3-7-24(25)31(39)36(32)18-20-9-11-21(12-10-20)29(37)33-17-23-6-5-15-40-23/h3-4,7-8,13-14,16,20-21,23,28H,2,5-6,9-12,15,17-19H2,1H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNYHGDFIDHZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=O)N3CC5CCC(CC5)C(=O)NCC6CCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.